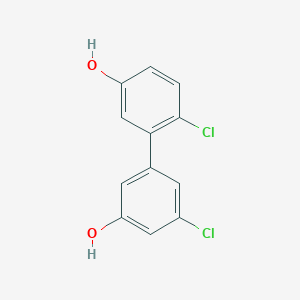
3-Chloro-5-(2,4,6-trifluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2,4,6-trifluorophenyl)phenol, 95% (hereafter referred to as 3-CPTFP) is an organic compound, first synthesized in the 1950s, that has found a number of applications in the scientific research community. It is a colorless, crystalline solid with a molecular weight of 247.52 g/mol and a melting point of 135-136°C. It is soluble in most organic solvents, including methanol and ethanol, and is insoluble in water.
Aplicaciones Científicas De Investigación
3-CPTFP is used in a wide range of scientific research applications, including organic synthesis, pharmaceuticals, and materials science. It is used in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It is also used in the production of polymers and other materials for use in medical devices, electronics, and packaging. Additionally, 3-CPTFP has been studied for its potential use in the development of new therapeutic agents for the treatment of cancer and other diseases.
Mecanismo De Acción
The exact mechanism of action of 3-CPTFP is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule, which facilitates the reaction. In addition, 3-CPTFP is thought to act as a nucleophile, attacking the substrate molecule and forming a covalent bond.
Biochemical and Physiological Effects
3-CPTFP has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to be an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been found to possess antifungal activity and to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-CPTFP is a useful compound for laboratory experiments due to its high purity (95%) and its solubility in organic solvents. It is also relatively stable, allowing for long-term storage. However, it is important to note that 3-CPTFP is a hazardous compound and should be handled with caution. In addition, it is not soluble in water and is not suitable for use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 3-CPTFP. These include further research into its biochemical and physiological effects, as well as its potential use in the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, further research into its potential use as an inhibitor of CYP2D6 could lead to the development of new drugs and other compounds. Finally, further research into its use in the synthesis of organic compounds, polymers, and pharmaceuticals could lead to new materials and products with improved properties.
Métodos De Síntesis
3-CPTFP can be synthesized in a two-step process. First, 2,4,6-trifluorophenol is reacted with anhydrous potassium carbonate and chloroacetic acid in an aqueous solution of dimethyl sulfoxide (DMSO). The reaction is heated to 80-90°C and stirred for two hours. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture and heating to 90-100°C for one hour. The resulting product is then filtered and washed with water to yield 3-CPTFP with a purity of 95%.
Propiedades
IUPAC Name |
3-chloro-5-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O/c13-7-1-6(2-9(17)3-7)12-10(15)4-8(14)5-11(12)16/h1-5,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTOCMQAKZGKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686028 |
Source


|
| Record name | 5-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1261970-15-3 |
Source


|
| Record name | 5-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)


![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)


![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
